molecular formula C15H11NS B12654240 4-(2-(2-Thienyl)vinyl)quinoline CAS No. 1586-52-3

4-(2-(2-Thienyl)vinyl)quinoline

Cat. No.: B12654240
CAS No.: 1586-52-3
M. Wt: 237.32 g/mol
InChI Key: YKAFOBODZFZHQY-BQYQJAHWSA-N
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Description

4-(2-(2-Thienyl)vinyl)quinoline is a heterocyclic organic compound that contains both a quinoline and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Thienyl)vinyl)quinoline typically involves the use of α,β-unsaturated aldehydes as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Thienyl)vinyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, aryl halides, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiophene compounds.

Scientific Research Applications

4-(2-(2-Thienyl)vinyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 4-(2-(2-Thienyl)vinyl)quinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and thiophene moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Thienyl)quinoline
  • 4-(2-Thienyl)thiazole
  • 4-(2-Thienyl)quinolinecarboxylic acid

Uniqueness

4-(2-(2-Thienyl)vinyl)quinoline is unique due to the presence of both a quinoline and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

CAS No.

1586-52-3

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

4-[(E)-2-thiophen-2-ylethenyl]quinoline

InChI

InChI=1S/C15H11NS/c1-2-6-15-14(5-1)12(9-10-16-15)7-8-13-4-3-11-17-13/h1-11H/b8-7+

InChI Key

YKAFOBODZFZHQY-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=CS3

Origin of Product

United States

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